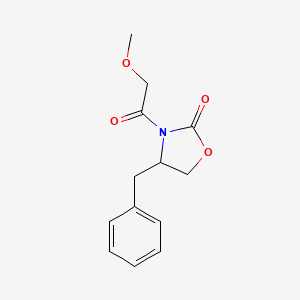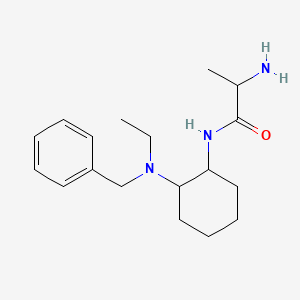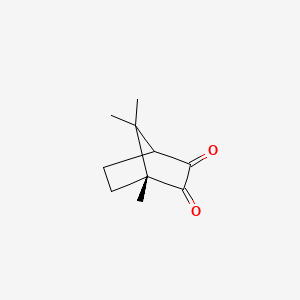
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a phenoxazine core, a trifluoromethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone.
Introduction of the Trifluoromethoxy Group: This step might involve the use of trifluoromethoxy reagents under specific conditions, such as the presence of a base or a catalyst.
Sulfonamide Formation: The final step involves the reaction of the phenoxazine derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxazine core.
Reduction: Reduction reactions could potentially modify the sulfonamide or phenoxazine moieties.
Substitution: Various substitution reactions can occur, especially involving the trifluoromethoxy group or the sulfonamide linkage.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be explored as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Biological Probes: The compound could be used as a fluorescent probe for studying biological processes.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Dye and Pigment Industry: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: Potential incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific application. For example:
Biological Activity: It might interact with specific proteins or enzymes, inhibiting their activity or altering their function.
Catalytic Activity: It could facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine Derivatives: Compounds with similar phenoxazine cores.
Trifluoromethoxy Compounds: Other compounds featuring the trifluoromethoxy group.
Sulfonamides: Compounds with sulfonamide linkages.
Uniqueness
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its structural features, which may impart distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C24H21F3N2O6S |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-(4-hydroxy-5-phenoxazin-10-yloxan-3-yl)-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C24H21F3N2O6S/c25-24(26,27)35-15-9-11-16(12-10-15)36(31,32)28-17-13-33-14-20(23(17)30)29-18-5-1-3-7-21(18)34-22-8-4-2-6-19(22)29/h1-12,17,20,23,28,30H,13-14H2 |
InChI Key |
VZSSJHSTZMEEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)


![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)

![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)


![N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)
![(1S,3R,12S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14789939.png)
